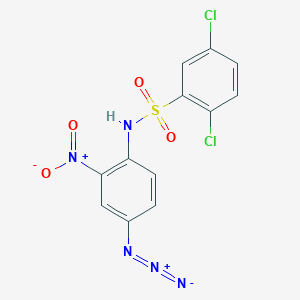
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features an azido group, a nitro group, and a sulfonamide group, making it highly reactive and versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,5-dichlorobenzenesulfonamide to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for crosslinking and labeling studies due to its reactive azido group.
Biology: Employed in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide involves the formation of highly reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can insert into various chemical bonds, leading to covalent modifications of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Another azido-containing compound used for similar applications in crosslinking and labeling.
Sulfo-SANPAH: A sulfonamide-based crosslinker with a similar reactive azido group.
Uniqueness
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide is unique due to its combination of azido, nitro, and sulfonamide groups, which provide a versatile platform for various chemical modifications and applications. Its specific reactivity and stability make it suitable for a wide range of scientific and industrial uses.
Properties
CAS No. |
61073-00-5 |
|---|---|
Molecular Formula |
C12H7Cl2N5O4S |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-(4-azido-2-nitrophenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N5O4S/c13-7-1-3-9(14)12(5-7)24(22,23)17-10-4-2-8(16-18-15)6-11(10)19(20)21/h1-6,17H |
InChI Key |
UWKJBTNPKPFFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
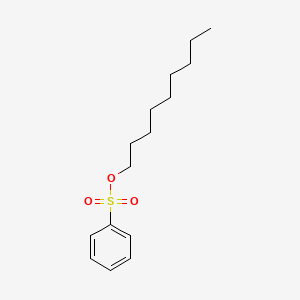
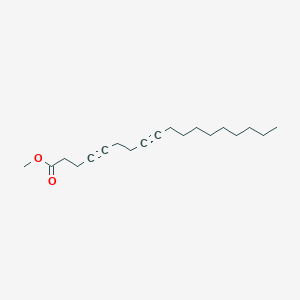
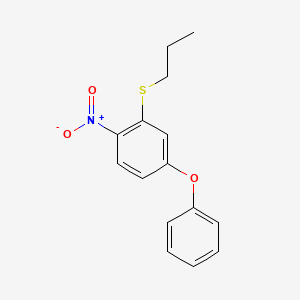

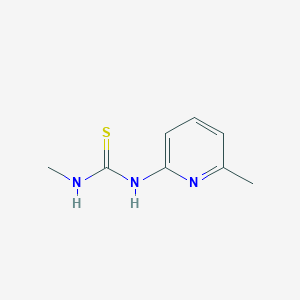
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
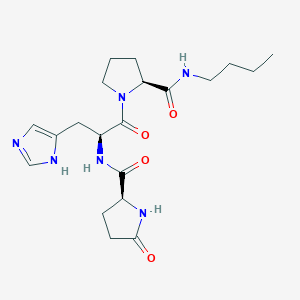
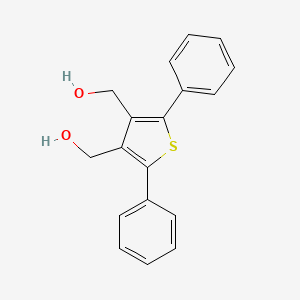
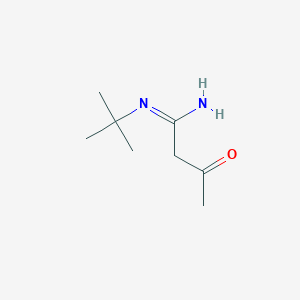
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)

![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
